molecular formula C16H15FN2O2 B245097 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide

Numéro de catalogue B245097
Poids moléculaire: 286.3 g/mol
Clé InChI: KALFHOUDNUTFSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 by Bayer AG and has since been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mécanisme D'action

The mechanism of action of 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 involves the inhibition of several tyrosine kinases, including RAF, VEGFR, and PDGFR. RAF is a key protein involved in the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. VEGFR and PDGFR are involved in the regulation of angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects
2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can inhibit cell proliferation and induce apoptosis, or programmed cell death. It can also inhibit angiogenesis and prevent the formation of new blood vessels in tumors. In addition, 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 has been shown to have immunomodulatory effects, enhancing the activity of immune cells and promoting antitumor immunity.

Avantages Et Limitations Des Expériences En Laboratoire

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by the genetic background of the cells being studied.

Orientations Futures

There are several future directions for the study of 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006. One area of research is the development of new and more potent inhibitors of the tyrosine kinases targeted by 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 treatment. Finally, there is ongoing research into the potential use of 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness.

Méthodes De Synthèse

The synthesis of 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 involves several steps, starting with the reaction of 3-aminophenylboronic acid with 2-fluorobenzoyl chloride to form the intermediate 2-fluoro-N-(3-aminophenyl)benzamide. This intermediate is then reacted with propanoyl chloride to form the final product, 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide. The overall yield of this synthesis method is around 40%.

Applications De Recherche Scientifique

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including RAF, VEGFR, and PDGFR, which are involved in the regulation of cell proliferation, angiogenesis, and apoptosis. By inhibiting these kinases, 2-fluoro-N-[3-(propanoylamino)phenyl]benzamide 43-9006 can prevent the growth and spread of cancer cells.

Propriétés

Formule moléculaire

C16H15FN2O2

Poids moléculaire

286.3 g/mol

Nom IUPAC

2-fluoro-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C16H15FN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21)

Clé InChI

KALFHOUDNUTFSF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

SMILES canonique

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.